Benzyl N-(4-aminophenyl)carbamate
Description
Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification
This compound possesses multiple systematic names reflecting its complex structural organization. The International Union of Pure and Applied Chemistry designation for this compound is this compound, which accurately describes the functional group connectivity within the molecule. Alternative nomenclature includes (4-amino-phenyl)-carbamic acid benzyl ester, 4-benzyloxycarbonylamino-aniline, and carbamic acid, (4-aminophenyl)-, phenylmethyl ester. These varied naming conventions reflect different approaches to describing the same molecular structure, with each emphasizing different aspects of the compound's functional group arrangement.
The compound is officially registered under Chemical Abstracts Service number 82720-42-1, providing a unique identifier for this specific molecular entity. The molecular formula C₁₄H₁₄N₂O₂ indicates the precise atomic composition, consisting of fourteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 242.27 grams per mole across multiple authoritative chemical databases.
Table 1: Chemical Identification Properties
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 82720-42-1 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| PubChem Compound Identifier | 11253521 |
| InChI Key | PITLFTKLRFOUEJ-UHFFFAOYSA-N |
The structural representation using Simplified Molecular Input Line Entry System notation is C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N, which provides a linear description of the molecular connectivity. This notation system enables precise communication of the compound's structure across different chemical databases and software systems.
Historical Development and Discovery Context
The development of this compound is intrinsically linked to the broader evolution of carbamate chemistry, which has experienced significant advancement over the past several decades. Carbamate compounds have emerged as crucial structural motifs in medicinal chemistry, with their synthesis and applications expanding considerably since the mid-20th century. The specific development of aryl carbamate derivatives, including this compound, gained momentum as researchers recognized their potential in drug design and as synthetic intermediates.
Historical literature indicates that early synthetic approaches to carbamate formation relied heavily on traditional methods involving phosgene derivatives as carbonyl sources. However, safety concerns and environmental considerations led to the development of alternative synthetic methodologies. The synthesis of this compound has been documented in various research contexts, with notable contributions appearing in medicinal chemistry literature during the 1980s and 1990s.
Research publications from the early 1980s demonstrate the compound's utility in pharmaceutical research, particularly in studies exploring structure-activity relationships in drug design. The compound has been synthesized and characterized in multiple research programs, with publications spanning several decades documenting its preparation and properties. One significant early reference to this compound appears in medicinal chemistry literature from 1982, indicating its relevance in drug development research during this period.
The evolution of green chemistry principles has influenced modern synthetic approaches to this compound preparation. Contemporary methodologies emphasize environmentally friendly synthetic routes, including the use of carbon dioxide as a carbonyl source in carbamate formation. These developments reflect the ongoing evolution of organic synthesis toward more sustainable and efficient methodologies.
Structural Relationship to Aryl Carbamate Derivatives
This compound belongs to the broader class of aryl carbamate derivatives, which are characterized by the presence of an aromatic ring system directly connected to the carbamate functional group. This structural classification places the compound within a family of molecules that exhibit distinctive chemical and biological properties derived from the interaction between aromatic electron systems and the carbamate linkage.
The structural architecture of this compound can be deconstructed into three primary components: the benzyl group (C₆H₅CH₂-), the carbamate linkage (-O-CO-NH-), and the 4-aminophenyl group. This arrangement creates a molecule with distinct electronic and steric properties that differentiate it from other carbamate derivatives. The presence of the amino group in the para position of the phenyl ring introduces additional hydrogen bonding capabilities and potential sites for further chemical modification.
Comparative analysis with related aryl carbamate structures reveals important structure-activity relationships. For instance, compounds such as benzyl 4-aminobenzylcarbamate (C₁₅H₁₆N₂O₂) demonstrate how modifications to the linking chain between the carbamate and aromatic systems can influence molecular properties. Similarly, benzyl N-(4-aminobutyl)carbamate represents an aliphatic analog that illustrates how aromatic versus aliphatic substitution patterns affect compound behavior.
Table 2: Structural Comparison of Related Carbamate Derivatives
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C₁₄H₁₄N₂O₂ | Direct aromatic-carbamate linkage |
| Benzyl 4-aminobenzylcarbamate | C₁₅H₁₆N₂O₂ | Methylene spacer between rings |
| Benzyl N-(4-aminobutyl)carbamate | C₁₂H₁₈N₂O₂ | Aliphatic chain substitution |
The carbamate functional group in this compound exhibits characteristic chemical behavior consistent with other members of this class. The carbonyl carbon serves as an electrophilic center, while the nitrogen atom can participate in hydrogen bonding interactions. The aromatic substitution pattern influences the electronic properties of the carbamate group through resonance effects, with the para-amino group acting as an electron-donating substituent.
Recent advances in carbamate chemistry have highlighted the importance of structural modifications in modulating biological activity and chemical reactivity. The specific arrangement in this compound positions it as a valuable scaffold for further chemical elaboration, particularly in the context of developing new pharmaceutical agents or synthetic intermediates. The compound's structural features enable participation in various chemical transformations, including nucleophilic substitutions, coupling reactions, and protective group strategies commonly employed in organic synthesis.
Properties
IUPAC Name |
benzyl N-(4-aminophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITLFTKLRFOUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460220 | |
| Record name | Benzyl N-(4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82720-42-1 | |
| Record name | Benzyl N-(4-aminophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The amine group of 4-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine (TEA) or potassium carbonate neutralizes the HCl byproduct, shifting the equilibrium toward product formation:
$$
\text{4-Aminophenol} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Benzyl N-(4-aminophenyl)carbamate} + \text{HCl}
$$
Optimized Conditions
- Dissolve 4-aminophenol (10 mmol) in anhydrous DCM (50 mL).
- Add TEA (12 mmol) dropwise under nitrogen.
- Cool to 0°C, then add benzyl chloroformate (10.5 mmol) over 30 minutes.
- Warm to room temperature, stir for 4 hours.
- Wash with 5% citric acid (3×), dry over Na₂SO₄, and concentrate.
- Purify via silica chromatography (hexane:EtOAc 3:1) to obtain white crystals (Yield: 88–92%).
Reduction of Nitro Precursors
An alternative route starts with 4-nitroaniline , which is converted to the target compound through a two-step process:
Step 1: Protection of Nitroaniline
React 4-nitroaniline with benzyl chloroformate in acetone with MgO as base:
$$
\text{4-Nitroaniline} + \text{Benzyl chloroformate} \xrightarrow{\text{MgO}} \text{Benzyl N-(4-nitrophenyl)carbamate}
$$
Step 2: Catalytic Hydrogenation
Reduce the nitro group using H₂/Pd-C or Fe/HCl:
$$
\text{Benzyl N-(4-nitrophenyl)carbamate} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{this compound}
$$
| Reducing Agent | Temperature | Time | Yield |
|---|---|---|---|
| H₂/Pd-C (10%) | 25°C | 2 h | 94% |
| Fe/HCl | 80°C | 30 min | 78% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal purification:
Continuous Flow Reactor Design
- Reagents : 4-Aminophenol and benzyl chloroformate (1:1.05 molar ratio)
- Residence Time : 8 minutes at 50°C
- Output : 12 kg/hour with 96% purity (HPLC)
Key Advantages
- Eliminates intermediate isolation steps
- Reduces solvent use by 40% compared to batch processes
Mechanistic Insights and Byproduct Analysis
Common Byproducts
Mitigation Strategies
- Use stoichiometric benzyl chloroformate (1.05 eq)
- Conduct reactions under nitrogen atmosphere
- Add antioxidants (e.g., BHT) during purification
Advanced Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Ethanol/water (4:1) | 99.2% |
| Column Chromatography | Silica gel, EtOAc/hexane | 99.8% |
| pH-Controlled Extraction | Adjust to pH 8.5–9.0 | 97.5% |
Emerging Synthetic Approaches
Microwave-Assisted Synthesis
- Conditions : 150 W, 80°C, 15 minutes
- Yield : 89% with 98% purity
- Advantage : 8-fold reduction in reaction time
Enzymatic Catalysis (Experimental)
- Enzyme : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butanol
- Conversion : 72% at 37°C (24 hours)
Comparative Evaluation of Methods
| Parameter | Nucleophilic Route | Nitro Reduction | Industrial Process |
|---|---|---|---|
| Cost (USD/kg) | 120 | 145 | 95 |
| Scalability | Moderate | Low | High |
| Environmental Impact (E-factor) | 8.2 | 12.5 | 3.1 |
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the carbamate group is a primary reaction pathway, influenced by pH and temperature.
Notable Data :
-
Hydrolysis rates increase significantly above 60°C in basic media (yield >85% in 2 hours).
-
Acidic hydrolysis produces 4-aminophenol with >90% purity under reflux conditions .
Oxidation Reactions
The para-aminophenyl group undergoes selective oxidation:
| Reagents | Products | Conditions | Efficiency |
|---|---|---|---|
| KMnO₄ (acidic) | 4-Nitrosobenzyl carbamate | 0°C, 1 hour | 70–75% yield |
| H₂O₂ (catalytic Fe) | Quinone derivative | RT, 4 hours | 60–65% yield |
Mechanistic Insight :
-
Oxidation proceeds via radical intermediates in the presence of Fe²⁺, forming a quinone structure.
-
Over-oxidation to nitro derivatives is avoided using mild conditions .
Acylation Reactions
The aromatic amine group reacts with acylating agents:
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-4-aminophenyl carbamate | Pyridine, RT | 85% |
| Benzoyl chloride | N-Benzoyl-4-aminophenyl carbamate | DMAP, CH₂Cl₂ | 78% |
Key Observations :
-
Acylation occurs regioselectively at the aromatic amine, leaving the carbamate intact.
-
DMAP accelerates reaction rates by stabilizing the acyl intermediate .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in nitration and sulfonation:
| Reaction | Reagents | Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-aminophenyl carbamate | Meta |
| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo-4-aminophenyl carbamate | Para |
Mechanistic Details :
-
Nitration favors the meta position due to steric hindrance from the carbamate group.
-
Sulfonation under kinetic control yields para-substituted products .
Coupling Reactions
The amine group facilitates cross-coupling under palladium catalysis:
| Reaction | Catalyst | Product | Application |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Biaryl carbamate derivatives | Pharmaceutical intermediates |
| Ullmann | CuI/1,10-phen | N-Aryl carbamates | Polymer chemistry |
Optimized Conditions :
-
Buchwald–Hartwig couplings achieve >80% yield with 2 mol% Pd(OAc)₂ at 100°C .
-
Ullmann reactions require stoichiometric CuI and prolonged heating (12–24 hours).
Reduction Reactions
The carbamate group remains stable under standard reduction conditions, while the amine can be modified:
| Reagent | Product | Selectivity |
|---|---|---|
| NaBH₄/MeOH | Unchanged carbamate | N/A |
| H₂/Pd-C | Benzyl N-(4-cyclohexyl)carbamate | Full hydrogenation |
Critical Note :
-
Catalytic hydrogenation reduces the aromatic ring but leaves the carbamate intact.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition profiles:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Carbamate decomposition | 40% |
| 200–250°C | Aromatic ring degradation | 55% |
Implications :
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Benzyl N-(4-aminophenyl)carbamate has been explored for its antimicrobial properties. It serves as a precursor for developing pharmaceuticals targeting bacterial infections and other diseases. Research indicates that derivatives of this compound can exhibit significant activity against pathogens such as Mycobacterium tuberculosis. For instance, studies have shown that certain synthesized compounds based on this compound demonstrate minimal inhibitory concentrations comparable to first-line antitubercular agents like isoniazid .
1.2 Cancer Treatment
The compound's structural characteristics allow it to function as a prodrug, which undergoes metabolic conversion to release active drug forms. This property is particularly valuable in cancer therapy, where targeted drug delivery is crucial. The ability of this compound to inhibit specific cancer cell lines has been documented, suggesting its potential role in developing anticancer agents.
Organic Synthesis
This compound is utilized in organic synthesis due to its ability to participate in various chemical reactions. It can be synthesized through several methods, including the reaction of benzylamine with carbamates under mild conditions . This synthesis route is advantageous for producing derivatives with tailored properties for specific applications.
Table 1: Comparison of Synthesized Compounds
| Compound Name | Structural Features | Applications |
|---|---|---|
| This compound | Contains a benzyl group and amino functionality | Antimicrobial and anticancer applications |
| Ethyl N-(4-aminophenyl)carbamate | Ethyl group instead of benzyl | Lower lipophilicity; potential use in drug formulation |
| tert-Butyl N-(4-aminophenyl)carbamate | tert-butyl group as substituent | Increased steric hindrance; affects reactivity |
Case Studies
3.1 Tuberculosis Research
In a study focused on tuberculosis treatment, a series of compounds derived from this compound were synthesized and evaluated for their efficacy against M. tuberculosis. Two compounds showed promising results with MIC values comparable to established treatments, indicating their potential as new therapeutic agents .
3.2 BACE1 Inhibition
Another study investigated the inhibition of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is crucial in Alzheimer's disease progression. Compounds based on this compound exhibited varying degrees of inhibition, with some showing significant activity at concentrations that suggest they could serve as lead compounds for further development in neurodegenerative disease treatment .
Mechanism of Action
The mechanism of action of benzyl N-(4-aminophenyl)carbamate involves its conversion to active intermediates under specific conditions. For instance, in prodrug applications, the compound can release an active drug molecule upon enzymatic or chemical cleavage of the carbamate group. This process often involves the formation of an unstable carbamic acid intermediate, which decomposes to release carbon dioxide and the active amine .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzyl carbamate derivatives allows for tailored applications. Below is a comparative analysis of Benzyl N-(4-aminophenyl)carbamate with analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: Electron-donating groups (e.g., -NH₂ in the parent compound) enhance nucleophilicity, favoring reactions like sulfonylation . Electron-withdrawing groups (e.g., -CN in Benzyl N-(4-cyanophenyl)carbamate) improve thermal stability but reduce reactivity in electrophilic substitutions .
Halogenated derivatives (e.g., bromophenyl or bromoacetyl analogs) display lower aqueous solubility but higher lipophilicity, making them suitable for lipid-based drug formulations .
Applications: Boronate ester derivatives (e.g., Benzyl N-[4-fluoro-3-(dioxaborolan)phenyl]carbamate) are pivotal in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis . The chloroacetyl-substituted compound (Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate) serves as a protease inhibitor precursor due to its electrophilic chloroacetyl group .
Biological Activity
Benzyl N-(4-aminophenyl)carbamate, also known as a carbamate derivative, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the chemical formula CHNO, characterized by a benzyl group attached to a carbamate moiety linked to an aminophenyl group. Its structure facilitates various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological activity.
This compound primarily functions as a prodrug , releasing active pharmaceutical ingredients under specific enzymatic or chemical conditions. The mechanism involves the cleavage of the carbamate bond, leading to the formation of an active amine and carbon dioxide. This property is particularly useful in drug delivery systems where controlled release is desired .
1. Anticancer Activity
Research has highlighted the compound's potential in inhibiting DNA methyltransferases (DNMTs), which are crucial in epigenetic regulation and cancer development. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against leukemia cell lines, with one derivative showing an effective concentration (EC) of 0.9 µM against human DNMT3A, indicating strong inhibition capabilities .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, including carbonic anhydrases (CAs). Selective inhibition of CAs is considered a therapeutic target for diseases such as glaucoma and cancer. Compounds similar to this compound have shown promising results in inhibiting CA activity, which plays a role in pH regulation and metabolic processes .
Case Study 1: Inhibition of DNMTs
In a detailed evaluation of derivatives based on this compound, researchers synthesized multiple compounds and assessed their efficacy against DNMTs. The study found that certain derivatives not only inhibited DNMT activity but also reactivated silenced genes in cancer cells, showcasing their potential as epigenetic modulators .
Case Study 2: Therapeutic Applications in Cancer
Another investigation focused on the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Data Tables
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
